molecular formula C16H20F3N3O3 B2485019 N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide CAS No. 1797578-30-3

N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2485019
CAS No.: 1797578-30-3
M. Wt: 359.349
InChI Key: FCJUDWACSBRPOA-UHFFFAOYSA-N
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Description

N-[2-(4-Hydroxypiperidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a chemical compound of high interest in medicinal chemistry and pharmacological research. The structure of this molecule is characterized by a piperidine ring, a common feature in many bioactive molecules, which is substituted with a hydroxyl group at the 4-position. This piperidine moiety is linked via an ethyl chain to an ethanediamide (oxalamide) backbone, which in turn is connected to a phenyl ring bearing a trifluoromethyl group. The presence of the trifluoromethyl group is a frequent strategy in drug design to enhance metabolic stability and modulate membrane permeability and binding affinity . Piperidine derivatives are recognized for their versatile interactions with biological targets, particularly in the central nervous system. Related compounds containing the piperidine structure have been investigated as potent and selective antagonists for receptors such as the NMDA receptor and as inverse agonists for the 5-HT2A receptor . While the specific biological profile of this compound requires empirical determination, its molecular architecture suggests potential as a valuable scaffold for developing novel neuropharmacological research probes. Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry or as a candidate for high-throughput screening campaigns to identify new biological activities. This product is provided for research purposes only and is strictly not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O3/c17-16(18,19)11-1-3-12(4-2-11)21-15(25)14(24)20-7-10-22-8-5-13(23)6-9-22/h1-4,13,23H,5-10H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJUDWACSBRPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps:

    Formation of 4-hydroxypiperidine: This can be achieved by the reduction of 4-piperidone using a reducing agent such as sodium borohydride.

    Alkylation: The hydroxypiperidine is then alkylated with an appropriate ethylating agent to introduce the ethyl group.

    Amidation: The final step involves the reaction of the alkylated product with 4-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to form the ethanediamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in ether at low temperatures.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a diamine derivative.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxyl group and the trifluoromethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Ethanediamide Derivatives with Piperidine/Aryl Substituents

Compound 1 : N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide ()
  • Structure : Shares the ethanediamide backbone and 4-(trifluoromethyl)phenyl group but replaces the 4-hydroxypiperidinyl ethyl group with a 1-methylindolyl-piperidinyl moiety.
  • Lack of a hydroxyl group on the piperidine may reduce solubility compared to the target compound.
  • Molecular Weight : 474.527 g/mol (vs. ~377.38 g/mol for the target compound, estimated from its formula C₁₈H₂₂F₃N₃O₃).
Compound 2 : N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide ()
  • Structure : Features a benzyl-piperidinyl methyl group and a 4-(trifluoromethoxy)phenyl group.
  • Key Differences :
    • The trifluoromethoxy group (-OCF₃) is less electron-withdrawing than -CF₃, possibly affecting electronic interactions.
    • The methylsulfanyl-benzyl group adds steric hindrance and sulfur-based metabolism susceptibility.

Amide Derivatives with Piperidine/Alkoxy Linkers

Compound 3 : N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f, )
  • Structure : A phenylpropanamide linked to a piperidinyl ethoxy group.
  • Key Differences :
    • The ethoxy linker and absence of an ethanediamide backbone reduce structural rigidity.
    • Melting Point: 116.8–117.8°C, indicating moderate crystallinity compared to ethanediamides.
  • Synthesis : Prepared via Na(OAc)₃BH reduction (similar to piperidine alkylation in ), suggesting shared synthetic routes with the target compound.
Compound 4 : (2E,4E)-N-(2-(2-(Dimethylamino)ethoxy)phenyl)hexa-2,4-dienamide (16d, )
  • Structure: A dienamide with a dimethylamino ethoxy group.
  • Key Differences: The conjugated diene and dimethylamino group may confer distinct electronic properties, affecting bioavailability. Liquid state at room temperature (vs. solid ethanediamides) suggests lower melting points due to reduced hydrogen bonding.

Piperidine-Based Sulfonamides and Opioid Analogues ()

  • W-18 : A 2-piperidinylidene sulfonamide with nitro and chloro substituents.
  • Fentanyl : A 4-piperidinyl propanamide with phenylethyl groups.
  • Key Observations :
    • 4-Substituted piperidines (e.g., fentanyl) often exhibit higher receptor affinity than 2-substituted analogues (e.g., W-18) due to spatial compatibility with opioid receptors.
    • The target compound’s 4-hydroxypiperidine group may mimic 4-substitution patterns seen in bioactive molecules.

Structural and Property Comparison Table

Compound Name / ID Molecular Formula Substituent A Substituent B Key Properties Reference
Target Compound C₁₈H₂₂F₃N₃O₃ 4-Hydroxypiperidin-1-yl ethyl 4-(Trifluoromethyl)phenyl Estimated MW: 377.38 g/mol N/A
Compound 1 () C₂₅H₂₉F₃N₄O₂ 1-Methylindolyl-piperidinyl 4-(Trifluoromethyl)phenyl MW: 474.527 g/mol
Compound 2 () C₂₃H₂₆F₃N₃O₃S 2-(Methylsulfanyl)benzyl-piperidinyl 4-(Trifluoromethoxy)phenyl MW: 497.54 g/mol (est.)
Compound 3 (12f, ) C₂₂H₂₆N₂O₂ Piperidin-1-yl ethoxy Phenylpropanamide Mp: 116.8–117.8°C; Yield: 61.9%
W-18 () C₁₉H₂₀ClN₃O₄S 2-Piperidinylidene Nitrophenylethyl sulfonamide Opioid analogue

Biological Activity

N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Formula : C15_{15}H20_{20}F3_3N3_3O2_2
  • Molecular Weight : 339.34 g/mol

The presence of a trifluoromethyl group and a hydroxypiperidine moiety suggests potential interactions with various biological targets, particularly in the central nervous system and as an antimicrobial agent.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl phenyl groups. For instance, derivatives with similar structures have shown significant activity against Gram-positive bacteria, including Staphylococcus aureus. These compounds exhibited low minimum inhibitory concentrations (MICs) and demonstrated bactericidal effects in time-kill assays, indicating their viability as antibiotics .

Compound Target Bacteria MIC (µg/mL) Effectiveness
This compoundStaphylococcus aureus< 1High
Similar Trifluoromethyl DerivativeEnterococcus faecalis< 5Moderate

Neuropharmacological Effects

The hydroxypiperidine component is known to influence neurotransmitter systems, particularly those involving dopamine and serotonin. Studies suggest that compounds with similar structures may exhibit anxiolytic or antidepressant-like effects through modulation of these pathways. The mechanism may involve inhibition of reuptake transporters or interaction with receptor sites .

Study 1: Antibacterial Efficacy

In a recent study published in Antimicrobial Agents and Chemotherapy, researchers synthesized several trifluoromethyl-containing compounds and tested their efficacy against resistant bacterial strains. The compound was noted for its potency against MRSA strains, with a reported MIC significantly lower than that of traditional antibiotics .

Study 2: Toxicological Assessment

A toxicological assessment involving in vivo models was conducted to evaluate the safety profile of similar compounds. Results indicated no significant organ toxicity at doses up to 50 mg/kg, as measured by various biomarkers in blood plasma . This suggests a favorable safety margin for further development.

The proposed mechanisms of action for this compound include:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds disrupt cell wall integrity, leading to cell lysis.
  • Modulation of Neurotransmitter Systems : The hydroxypiperidine moiety may interact with serotonin and dopamine receptors, influencing mood and anxiety levels.

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